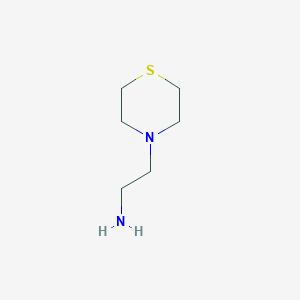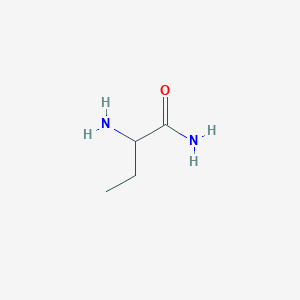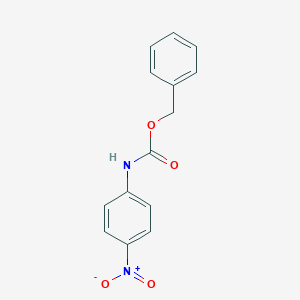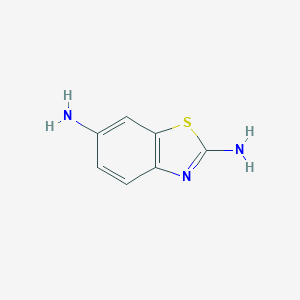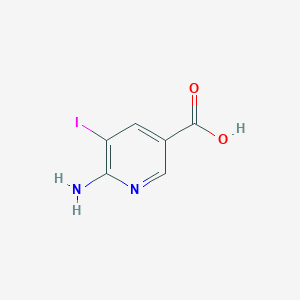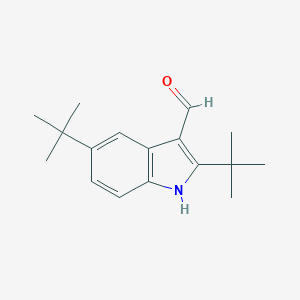
2,5-二叔丁基-1H-吲哚-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Ditert-butyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
科学研究应用
2,5-Ditert-butyl-1H-indole-3-carbaldehyde is used in the synthesis of various pharmaceuticals and biologically active compounds. It serves as a building block for the synthesis of complex molecules, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These compounds have applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents .
作用机制
Target of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives, which include 2,5-ditert-butyl-1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives can undergo c–c and c–n coupling reactions and reductions easily , which may suggest a similar mode of action for 2,5-ditert-butyl-1H-indole-3-carbaldehyde.
Biochemical Pathways
It’s known that indole derivatives, which include 2,5-ditert-butyl-1h-indole-3-carbaldehyde, are found in many natural products like indole alkaloids, fungal, and marine organisms . These compounds have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Pharmacokinetics
It’s known that this compound is used in the synthesis of pharmaceuticals , which suggests that it has some degree of bioavailability.
Result of Action
Given its role as a precursor in the synthesis of biologically active structures , it can be inferred that this compound may contribute to the biological activities associated with these structures.
Action Environment
Given its use in the synthesis of pharmaceuticals , it can be inferred that factors such as temperature, pH, and presence of other compounds may influence its action and stability.
生化分析
Biochemical Properties
. They play a crucial role in cell biology and are used in the synthesis of biologically active compounds .
Cellular Effects
The specific cellular effects of 2,5-ditert-butyl-1H-indole-3-carbaldehyde are not well-documented. Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,5-ditert-butyl-1H-indole-3-carbaldehyde is not well-understood. Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 2,5-ditert-butyl-1H-indole-3-carbaldehyde are not well-studied. Indole derivatives are known to be involved in various metabolic pathways .
准备方法
The synthesis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde typically involves the reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of palladium acetate, 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in N-methyl-2-pyrrolidone . This method provides a high yield of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
2,5-Ditert-butyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles.
相似化合物的比较
Similar compounds to 2,5-ditert-butyl-1H-indole-3-carbaldehyde include other indole derivatives such as 1H-indole-3-carbaldehyde, 2-chloroindole-3-carbaldehyde, and 3-acetyl-2-chloroindole . These compounds share similar chemical properties and reactivity but differ in their specific substituents and biological activities. The uniqueness of 2,5-ditert-butyl-1H-indole-3-carbaldehyde lies in its bulky tert-butyl groups, which can influence its reactivity and interactions with biological targets .
属性
IUPAC Name |
2,5-ditert-butyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-16(2,3)11-7-8-14-12(9-11)13(10-19)15(18-14)17(4,5)6/h7-10,18H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYUDFPDMGDXTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
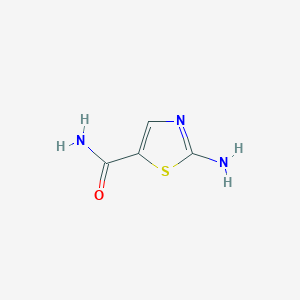
![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)
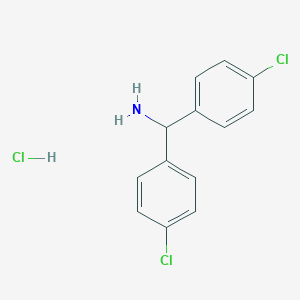

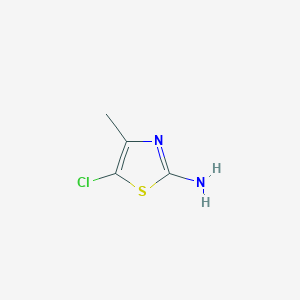
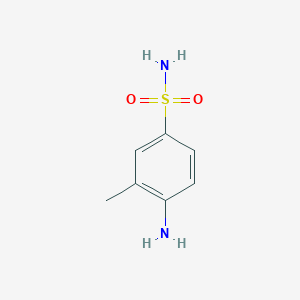
![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
